molecular formula C39H56N8O7S B008781 Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) CAS No. 102334-63-4

Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-)

Katalognummer B008781
CAS-Nummer: 102334-63-4
Molekulargewicht: 781 g/mol
InChI-Schlüssel: GEQVOAMRMGKWAX-ZJFASKHXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Substance P is a neuropeptide that plays a crucial role in the transmission of pain signals to the central nervous system. It is a member of the tachykinin family of peptides and is synthesized in the dorsal root ganglia and the spinal cord. Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is a cyclic analog of Substance P that has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) acts by binding to the neurokinin-1 (NK-1) receptor, which is a G protein-coupled receptor. The binding of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) to the NK-1 receptor results in the activation of intracellular signaling pathways, leading to the release of neurotransmitters and neuropeptides. This, in turn, leads to the modulation of pain signals and inflammation.

Biochemische Und Physiologische Effekte

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been shown to have several biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been shown to induce apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has several advantages for lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. It is also highly selective for the NK-1 receptor, which makes it a useful tool for studying the role of the NK-1 receptor in pain and inflammation. However, one limitation of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is that it has a short half-life, which limits its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the research on cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-). One area of research is the development of more stable analogs of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) with longer half-lives. Another area of research is the exploration of the potential therapeutic applications of cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of the NK-1 receptor in the regulation of immune responses and inflammation is an area of active research, and cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) may be a useful tool for studying this area.

Synthesemethoden

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) is synthesized by solid-phase peptide synthesis. The process involves the coupling of amino acids to a resin-bound peptide chain, followed by cyclization of the peptide chain to form the cyclic analog. The purity of the final product is ensured by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-) has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

CAS-Nummer

102334-63-4

Produktname

Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-)

Molekularformel

C39H56N8O7S

Molekulargewicht

781 g/mol

IUPAC-Name

(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone

InChI

InChI=1S/C39H56N8O7S/c1-4-25(2)34-39(54)44-29(18-21-55-3)36(51)42-20-11-19-41-32(48)17-16-28(40)35(50)45-31(23-27-14-9-6-10-15-27)38(53)46-30(22-26-12-7-5-8-13-26)37(52)43-24-33(49)47-34/h5-10,12-15,25,28-31,34H,4,11,16-24,40H2,1-3H3,(H,41,48)(H,42,51)(H,43,52)(H,44,54)(H,45,50)(H,46,53)(H,47,49)/t25?,28-,29-,30-,31-,34-/m0/s1

InChI-Schlüssel

GEQVOAMRMGKWAX-ZJFASKHXSA-N

Isomerische SMILES

CCC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

SMILES

CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

Kanonische SMILES

CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC

Synonyme

cyclo(H-Glu-Phe-Gly-Leu-Met-NH(CH2)3-NH-)-substance P
SP C(GPPGLMN)
substance P, cyclo(H-Glu-Phe-Phe-Gly-Leu-Met-NH(CH2)3-NH-)
substance P, cyclo(H-glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine propylene diamine)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.